molecular formula C9H16O2 B3028775 3-Allyloxymethyl-3-ethyl-oxetane CAS No. 3207-04-3

3-Allyloxymethyl-3-ethyl-oxetane

Cat. No.: B3028775
CAS No.: 3207-04-3
M. Wt: 156.22 g/mol
InChI Key: QOZLLNFAKXRSQL-UHFFFAOYSA-N
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Description

3-Allyloxymethyl-3-ethyl-oxetane is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.23 g/mol. . This compound is characterized by its unique oxetane ring structure, which imparts distinct chemical properties and reactivity.

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown anti-tumor activity by selectively targeting designated cancer mutations, making it a promising candidate for cancer therapy. Additionally, it is used in the development of polymer materials and other industrial applications.

Safety and Hazards

The safety data sheet for 3-Allyloxymethyl-3-ethyl-oxetane indicates that it has a hazard statement of H226 . Precautionary statements include P501, P240, P210, P233, P243, P241, P242, P280, P370 + P378, P303 + P361 + P353, and P403 + P235 .

Future Directions

Oxetanes, including 3-Allyloxymethyl-3-ethyl-oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have been used in drug discovery campaigns, and future directions include further exploration of their potential benefits, challenges, and pitfalls .

Preparation Methods

The synthesis of 3-Allyloxymethyl-3-ethyl-oxetane involves several synthetic routes. One common method is the intramolecular cyclization of suitable precursors. For instance, the cyclization through C-O bond formation can be achieved via intramolecular etherification . Another approach involves the epoxide ring opening followed by ring closing to form the oxetane ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Allyloxymethyl-3-ethyl-oxetane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-Allyloxymethyl-3-ethyl-oxetane involves its interaction with specific molecular targets and pathways. In cancer therapy, it selectively targets cancer mutations, thereby halting malignant progression. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

3-Allyloxymethyl-3-ethyl-oxetane can be compared with other similar compounds, such as 3-ethyl-3-(prop-2-enoxymethyl)oxetane and 3-ethyl-3-allyloxymethyloxetane. These compounds share similar structural features but may differ in their reactivity and applications. The unique oxetane ring structure of this compound imparts distinct chemical properties that make it valuable for specific applications .

Properties

IUPAC Name

3-ethyl-3-(prop-2-enoxymethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-10-6-9(4-2)7-11-8-9/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLLNFAKXRSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3207-04-3
Record name 3-[(Allyloxy)methyl]-3-ethyloxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a flask equipped with a stirrer were placed a solution of 23.2 g (0.2 mole) of 3-ethyl-3-hydroxy-methyloxetane dissolved in 48.4 g (0.4 mole) of allyl bromide and 50 g of an aqueous solution containing 50% by weight of potassium hydroxide. Thereto was added 1.0 g of tetra-n-butylammonium bromide at 0° C. with vigorous stirring. After 24 hours, 100 ml of dichloromethane and 100 ml of water were added. The resulting organic phase was washed with water twice, dried over magnesium sulfate, and filtered. The filtrate was treated by the use of a rotary evaporator to remove the solvent in the filtrate. The residue was purified by vacuum distillation to obtain 28.6 g of 3-ethyl-3-allyloxymethyloxetane.
Name
3-ethyl-3-hydroxy-methyloxetane
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 23.2 g (0.2 mol) of 3-ethyl-3-hydroxymethyloxetane in 48.4 g (0.4 mol) of allylbromide and 50 g of a 50 wt % aqueous solution of potassium hydroxide in a 300 mL round bottom flask equipped with a magnetic stirrer was added 1.0 g of tetra-n-butylammonium bromide with vigorous stirring at 0° C. After 24 hrs, 100 mL of dichlorometane and 100 mL of water were added to the reaction mixture. The organic phase was washed with water twice, dried over magnesium sulfate, filtered and the solvent removed on a rotary evaporator. The residue was purified by distillation under vacuum, giving 28.6 g of 3-ethyl-3-allyloxymethyloxetane (yield 92%, b.p.:55° C. at 1.5 mm Hg).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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